molecular formula C9H11N3O2 B1386602 N-(cyclopropylmethyl)-3-nitropyridin-2-amine CAS No. 1022146-55-9

N-(cyclopropylmethyl)-3-nitropyridin-2-amine

Cat. No. B1386602
M. Wt: 193.2 g/mol
InChI Key: LWBIGSQVTBKNDQ-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-3-nitropyridin-2-amine” is a compound that contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also has a nitro group (-NO2) attached to the 3-position of the pyridine ring, an amine group (-NH2) at the 2-position, and a cyclopropylmethyl group (a three-membered cyclopropyl ring attached to a methyl group) also attached to the nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, which is planar, and the sp2 hybridization of the nitrogen atom in the ring . The nitro group is also planar and would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the pyridine ring could undergo electrophilic substitution . The cyclopropylmethyl group could also potentially undergo reactions, although the specifics would depend on the exact conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the nitro group would likely make the compound relatively polar, and the compound could potentially form hydrogen bonds via the amine group .

Future Directions

The compound could potentially be of interest in the development of new drugs or materials. The ability to modify the pyridine ring and the various functional groups attached to it could allow for the creation of a wide range of different compounds .

properties

IUPAC Name

N-(cyclopropylmethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-2-1-5-10-9(8)11-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBIGSQVTBKNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-3-nitropyridin-2-amine

Synthesis routes and methods I

Procedure details

3 g (18.9 mM) of 2-chloro-3-nitropyridine and 5 g (70.3 mM) of cyclopropylmethylamine in 12 ml of tetrahydrofurane were refluxed under stirring for 1 h. Water was added and the aqueous layer was extracted with ethylacetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was removed under vacuum to give 3.5 g of N-(cyclopropylmethyl)-3-nitropyridin-2-amine as a yellow oil. Yield: 95.7%.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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